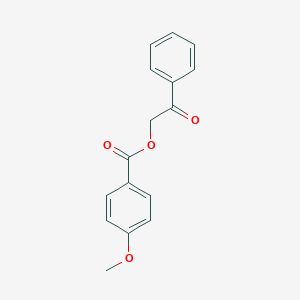

2-Oxo-2-phenylethyl 4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenacyl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-9-7-13(8-10-14)16(18)20-11-15(17)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSACUUGEGVGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342840 | |

| Record name | 2-Oxo-2-phenylethyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55153-14-5 | |

| Record name | 2-Oxo-2-phenylethyl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxo 2 Phenylethyl 4 Methoxybenzoate and Its Analogues

Classical Esterification Routes for Phenacyl Esters

Traditional methods for synthesizing phenacyl esters are well-established in organic chemistry, with the reaction between carboxylic acids and phenacyl halides being a cornerstone. unishivaji.ac.innih.gov

The most common and direct method for preparing phenacyl esters is the reaction of a carboxylic acid with a phenacyl halide, typically phenacyl bromide. unishivaji.ac.innih.gov This reaction is a type of esterification where the carboxylate anion acts as a nucleophile, displacing the halide from the phenacyl compound. For instance, the synthesis of 2-oxo-2-phenylethyl benzoate (B1203000) is achieved by reacting benzoic acid with 2-bromo-1-phenylethanone. nih.gov In a similar fashion, 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate (B1229959) is synthesized from 4-methoxybenzoic acid and 2-chloro-1-(2,4-dichlorophenyl)ethanone. nih.gov

This method is widely applicable and can be used to produce a variety of phenacyl esters. The general reaction involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst. libretexts.org However, for phenacyl esters, the reaction is often carried out in the presence of a base to generate the carboxylate salt, which then reacts with the phenacyl halide. unishivaji.ac.innih.gov

A typical procedure involves stirring a mixture of the carboxylic acid, a base like potassium carbonate or sodium carbonate, and the phenacyl halide in a suitable solvent at room temperature. nih.govnih.gov For example, the synthesis of 2-oxo-2-phenylethyl benzoate from benzoic acid and 2-bromo-1-phenylethanone in dimethylformamide (DMF) with sodium carbonate yields the product in high purity. nih.gov Similarly, reacting 4-methoxybenzoic acid with 2-chloro-1-(2,4-dichlorophenyl)ethanone in DMF with potassium carbonate also produces the corresponding ester in excellent yield. nih.gov

Phase-transfer catalysis (PTC) has also been effectively employed for this transformation. This technique facilitates the reaction between the carboxylate salt (often in an aqueous or solid phase) and the phenacyl halide (in an organic phase). Catalysts like tetrabutylammonium (B224687) bromide (TBAB) and crown ethers are used to transport the carboxylate ion into the organic phase where the reaction occurs. unishivaji.ac.in This approach often leads to shorter reaction times and high yields under mild conditions. unishivaji.ac.in

Table 1: Examples of Classical Esterification via Carboxylic Acids and Phenacyl Halides

| Carboxylic Acid | Phenacyl Halide | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | 2-bromo-1-phenylethanone | Sodium carbonate | Dimethylformamide | 2-oxo-2-phenylethyl benzoate | 97.4 | nih.gov |

| 4-Methoxybenzoic acid | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Potassium carbonate | Dimethylformamide | 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate | 92.7 | nih.gov |

| Aromatic Acids | Phenacyl bromide | Potassium salts | Water (with β-cyclodextrin) | Phenacyl esters | - | tandfonline.com |

The choice of solvent and catalyst significantly influences the efficiency and outcome of phenacyl ester synthesis. Solvents like dimethylformamide (DMF) are commonly used as they are effective in dissolving both the carboxylic acid salt and the phenacyl halide. nih.govnih.gov

Acid catalysts, such as concentrated sulfuric acid, are standard in classical esterification reactions involving alcohols and carboxylic acids. libretexts.orgchemguide.co.uk In the context of phenacyl ester synthesis from phenacyl halides, base catalysis is more prevalent to generate the nucleophilic carboxylate. However, acid-catalyzed esterification can be achieved directly from phenols and carboxylic acids using a borate-sulfuric acid catalyst complex. google.com

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) and crown ethers have been shown to be highly effective in the synthesis of phenacyl esters. unishivaji.ac.innih.gov These catalysts facilitate the transfer of the carboxylate anion from a solid or aqueous phase to the organic phase containing the phenacyl halide, leading to faster reaction rates. unishivaji.ac.in The use of a mixture of TBAB and dibenzo- nih.gov-crown-6 in acetonitrile (B52724) has been reported to give high yields of phenacyl esters in a very short time. unishivaji.ac.in Another approach involves the use of β-cyclodextrin in water, providing a convenient and facile method for the synthesis of phenacyl esters under neutral conditions. tandfonline.com

The use of tetrabutylammonium fluoride (B91410) (Bu₄NF) as a base in solvents like DMF or THF has also been demonstrated to be a simple and convenient method for ester synthesis from carboxylic acids and alkyl halides. nih.gov This method generates highly reactive carboxylate ions in situ, which then react with the electrophile. nih.gov

Table 2: Catalyst and Solvent Effects on Phenacyl Ester Synthesis

| Catalyst | Solvent | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Tetrabutylammonium bromide (TBAB) and Dibenzo- nih.gov-crown-6 | Acetonitrile | Potassium salt of an acid and phenacyl bromide | High yield, short reaction time under mild conditions. | unishivaji.ac.in |

| β-Cyclodextrin | Water | Potassium salts of aromatic acids and phenacyl bromide | Convenient and facile synthesis under neutral conditions. | tandfonline.com |

| Borate-sulfuric acid complex | - | Phenolic compound and carboxylic acid | Enables direct esterification. | google.com |

| Tetrabutylammonium fluoride (Bu₄NF) | DMF or THF | Carboxylic acids and alkyl halides | Generates highly reactive carboxylate ions for efficient esterification. | nih.gov |

Novel Synthetic Approaches and Tandem Reactions Applicable to Oxo-phenylethyl Benzoates

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of esters, some of which are applicable to oxo-phenylethyl benzoates. These methods often focus on milder reaction conditions, higher efficiency, and broader substrate scope.

One such approach involves the use of diphenyl carbonate in the presence of catalytic amounts of tertiary amine bases like DBU, TBD, and DMAP. rsc.org This method allows for the synthesis of phenyl esters from aliphatic and aromatic carboxylic acids under neat conditions at elevated temperatures. rsc.org

Another innovative strategy is the oxo-ester mediated native chemical ligation, which has been developed for peptide synthesis but demonstrates a principle applicable to ester formation. nih.gov This method utilizes an activated C-terminal para-nitrophenyl (B135317) ester to achieve direct ligation with a cysteine residue. nih.gov While specific to peptides, the concept of using activated esters for efficient coupling is a valuable strategy in organic synthesis.

Tandem reactions, which combine multiple synthetic steps into a single operation, offer an elegant and efficient way to construct complex molecules. For instance, a tandem reaction involving the reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like TfOH has been developed for the synthesis of 1,2,4-oxadiazoles, showcasing a powerful approach to heterocycle synthesis that could potentially be adapted for ester formation under specific conditions. mdpi.com

Regioselectivity and Stereoselectivity in the Synthesis of Related Oxo-Phenylethyl Esters

Regioselectivity and stereoselectivity are critical considerations in the synthesis of more complex oxo-phenylethyl esters, particularly those with multiple reactive sites or stereocenters.

In the synthesis of substituted oxo-azepines, for example, the hydroboration of tetrahydroazepines exhibits diastereoselectivity, leading to regioisomeric azepanols. mdpi.comnih.gov The regioselectivity of this step can be influenced by the use of a rhodium catalyst. mdpi.comnih.gov While not directly related to 2-oxo-2-phenylethyl 4-methoxybenzoate, this research highlights the importance of controlling selectivity in the synthesis of complex heterocyclic systems that may contain the oxo-ester motif. mdpi.com

The stereochemistry of fentanyl analogues, which are complex piperidine (B6355638) derivatives, also provides insights into the challenges of controlling stereoselectivity. wikipedia.org The presence of multiple stereocenters in these molecules necessitates careful consideration of the synthetic route to obtain the desired stereoisomer. wikipedia.org

Green Chemistry Approaches in Phenacyl Ester Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One green approach to ester synthesis involves solvent-free reactions. For example, the synthesis of phenolic esters can be achieved by heating a phenol (B47542) with an acetic anhydride (B1165640) without any solvent. jetir.org Another method utilizes a recyclable deep eutectic solvent (DES) for the synthesis of isoquinoline (B145761) derivatives, demonstrating the potential of these green solvents in organic synthesis. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. The synthesis of azoxybenzenes has been demonstrated in water using a cost-effective catalyst, highlighting the feasibility of conducting organic reactions in environmentally benign solvents. nih.gov Similarly, the use of β-cyclodextrin allows for the synthesis of phenacyl esters in water. tandfonline.com

Table 3: Green Chemistry Approaches in Ester Synthesis

| Approach | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Solvent-free reaction | None | Reduced waste and energy consumption. | jetir.org |

| Deep Eutectic Solvent (DES) | Choline chloride:urea | Recyclable and efficient solvent system. | researchgate.net |

| Reaction in Water | β-Cyclodextrin | Environmentally benign solvent, neutral conditions. | tandfonline.com |

| Solid Acid Catalysis | Silica sulfuric acid | Reusable catalyst, solvent-free conditions under microwave irradiation. | researchgate.net |

| Enzymatic Catalysis | Lipase (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly. | scirp.org |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Oxo 2 Phenylethyl 4 Methoxybenzoate

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for 2-Oxo-2-phenylethyl 4-methoxybenzoate (B1229959) is not publicly available, analysis of closely related structures, such as 2-oxo-2-phenylethyl benzoate (B1203000) and substituted analogues, provides significant insight into the expected molecular conformation, intermolecular interactions, and crystal packing features.

In analogous compounds, the two terminal phenyl rings are not coplanar. For instance, in the parent compound, 2-oxo-2-phenylethyl benzoate, the dihedral angle between the two phenyl rings is 86.09 (9)°. nih.govresearchgate.net Similarly, in 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate, this dihedral angle is 84.28 (8)°, and in 2-(2,4-dichlorophenyl)-2-oxoethyl 4-methoxybenzoate, it is 70.11 (6)°. nih.govnih.gov This near-perpendicular arrangement is a common feature in this class of molecules, minimizing steric hindrance between the bulky aromatic groups. nih.gov It is therefore highly probable that 2-Oxo-2-phenylethyl 4-methoxybenzoate adopts a similar conformation where the phenyl and 4-methoxyphenyl (B3050149) rings are significantly twisted relative to each other.

Table 1: Dihedral Angles in Related Phenacyl Benzoate Structures

| Compound Name | Dihedral Angle Between Aromatic Rings | Reference |

| 2-Oxo-2-phenylethyl benzoate | 86.09 (9)° | nih.govresearchgate.net |

| 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate | 84.28 (8)° | nih.gov |

| 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate | 70.11 (6)° | nih.gov |

| 2-Oxo-2-phenylethyl diisopropylcarbamate | 88.97 (5)° (between urethane (B1682113) and benzoyl planes) | nih.gov |

The arrangement of molecules in the crystal lattice is directed by a combination of weak intermolecular forces, which collectively create a stable supramolecular architecture. nih.govnih.gov For phenacyl benzoates, C–H···O hydrogen bonds are a dominant interaction.

The combination of molecular conformation and intermolecular interactions dictates the final crystal packing. In related structures, molecules are often linked into dimers, chains, or more complex three-dimensional networks. nih.govnih.govnih.govnih.gov For instance, C–H···O hydrogen bonds can link molecules into infinite chains, which are then further connected to form supramolecular sheets. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for flexible molecules like this compound. Different crystallization conditions (e.g., solvent, temperature) could lead to different molecular conformations or intermolecular bonding motifs, resulting in polymorphs with distinct physical properties. While no specific polymorphs have been reported for the title compound, the study of polymorphism is crucial for understanding the stability and properties of crystalline materials. nih.gov The crystal data for related monoclinic structures suggest that this crystal system is common for this molecular type. researchgate.netnih.gov

Table 2: Crystal Data for a Related Compound: 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.3523 (2) |

| b (Å) | 10.1949 (2) |

| c (Å) | 15.6465 (4) |

| β (°) | 118.842 (2) |

| V (ų) | 1306.77 (5) |

| Z | 4 |

| Data from reference nih.gov |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei, a complete structural map can be assembled.

The chemical shift (δ) in NMR indicates the electronic environment of a nucleus. pressbooks.publibretexts.org Tetramethylsilane (TMS) is used as a reference standard (δ = 0.0 ppm). libretexts.orgdocbrown.info

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the unsubstituted phenyl ring would typically appear as a multiplet between 7.4 and 8.0 ppm. The protons on the 4-methoxyphenyl ring would appear as two distinct doublets (an AA'BB' system) due to their symmetric substitution, likely in the range of 6.9-7.1 ppm and 7.9-8.1 ppm. The singlet for the two methylene (B1212753) protons (–CH₂–) would be significantly downfield-shifted to around 5.4-5.6 ppm due to the deshielding effect of the adjacent carbonyl and ester oxygen groups. The methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet further upfield, typically around 3.8-3.9 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The two carbonyl carbons (ester and ketone) would be the most downfield, appearing in the 165-195 ppm region. The aromatic carbons would resonate between 114 and 164 ppm, with the carbon attached to the methoxy group being highly shielded. The methylene carbon (–CH₂–) would likely appear around 66-68 ppm, and the methoxy carbon (–OCH₃) would be the most upfield at approximately 55-56 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | 7.9-8.1 | d | 2H | Ar-H |

| H-3', H-5' | 6.9-7.1 | d | 2H | Ar-H |

| H-2'', H-6'' | 7.9-8.0 | m | 2H | Ar-H |

| H-3'', H-5'' | 7.4-7.6 | m | 2H | Ar-H |

| H-4'' | 7.6-7.7 | m | 1H | Ar-H |

| Methylene | 5.4-5.6 | s | 2H | O-CH₂-C=O |

| Methoxy | 3.8-3.9 | s | 3H | O-CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Ketone C=O | ~193 | Ph-C=O | ||

| Ester C=O | ~165 | Ar-C=O | ||

| C-4' | ~164 | C-OCH₃ | ||

| C-1'', C-2'', C-6'' | 128-134 | Ar-C | ||

| C-1', C-3'', C-5'' | 121-132 | Ar-C | ||

| C-4'' | ~134 | Ar-C | ||

| C-2', C-6' | ~130 | Ar-C | ||

| C-3', C-5' | ~114 | Ar-C | ||

| Methylene | ~67 | O-CH₂-C=O | ||

| Methoxy | ~55 | O-CH₃ | ||

| Note: These are predicted values based on standard chemical shift ranges and data from similar compounds. Actual values may vary. |

While 1D NMR provides primary data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. researchgate.netharvard.eduprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduscience.gov For the title compound, COSY would show correlations between adjacent protons on both the phenyl and 4-methoxyphenyl rings, confirming their respective spin systems. No correlation would be seen for the singlet methylene or methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation). princeton.eduyoutube.com It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the methylene proton singlet at ~5.5 ppm would correlate to the methylene carbon at ~67 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds. princeton.eduscience.gov This is extremely powerful for piecing together the molecular fragments. Key correlations would include:

The methylene protons (~5.5 ppm) showing a correlation to the ketone carbonyl carbon (~193 ppm) and the ester carbonyl carbon (~165 ppm).

The methoxy protons (~3.9 ppm) correlating to the C-4' aromatic carbon (~164 ppm).

Protons on the phenyl ring showing correlations to the ketone carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected by bonds. harvard.eduprinceton.edu A NOESY spectrum could show a through-space correlation between the methylene protons and the ortho protons (H-2'', H-6'') of the phenyl ring, confirming their proximity in the molecule's solution-state conformation.

By combining these 2D NMR techniques, every proton and carbon signal can be unequivocally assigned, providing definitive confirmation of the covalent structure of this compound. science.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. The analysis of the vibrational modes of this compound allows for the unambiguous identification of its key structural features, including the carbonyl groups of the ketone and ester, the ether linkage, and the aromatic rings.

Infrared (IR) Spectroscopy:

In the IR spectrum of this compound, characteristic absorption bands are expected for its constituent functional groups. The most prominent features would be the C=O stretching vibrations. The ketone carbonyl group is anticipated to absorb at a higher wavenumber (typically 1680-1700 cm⁻¹) compared to the ester carbonyl group (1720-1740 cm⁻¹) due to the electronic effects of the adjacent phenyl ring. The C-O stretching vibrations of the ester group are expected to appear in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings would produce a series of bands in the 1450-1600 cm⁻¹ range. The presence of the methoxy group would be confirmed by a characteristic C-O stretching band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also observable in the Raman spectrum, often with different relative intensities. Aromatic ring vibrations, particularly the ring breathing modes, are typically strong in Raman spectra and would be expected in the 990-1010 cm⁻¹ region. The symmetric C-O-C stretch of the ester and ether groups would also be Raman active.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenyl Ring | C-H Stretch | 3100-3000 | 3100-3000 |

| Methylene | C-H Stretch | 2960-2940 | 2960-2940 |

| Methoxy | C-H Stretch | 2850-2830 | 2850-2830 |

| Ketone | C=O Stretch | 1695 | 1695 |

| Ester | C=O Stretch | 1725 | 1725 |

| Phenyl Ring | C=C Stretch | 1600, 1580, 1490, 1450 | 1600, 1580 |

| Ester | C-O Stretch (asymmetric) | 1270 | Weak |

| Methoxy | C-O Stretch (asymmetric) | 1250 | Weak |

| Ester | C-O Stretch (symmetric) | 1120 | 1120 |

| Methoxy | C-O Stretch (symmetric) | 1030 | 1030 |

| Phenyl Ring | Ring Breathing | Weak | 1000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₆H₁₄O₄), the expected exact mass can be calculated.

The molecular formula C₁₆H₁₄O₄ corresponds to a theoretical monoisotopic mass of 270.0892 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is very close to this theoretical value, usually within a few parts per million (ppm). This high level of accuracy allows for the confident determination of the elemental composition and helps to distinguish the target compound from isomers or other compounds with the same nominal mass.

In addition to the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, the mass spectrum would likely show characteristic fragmentation patterns. Key fragments could arise from the cleavage of the ester bond, leading to ions corresponding to the benzoyl cation (m/z 105) and the 4-methoxybenzoyl cation (m/z 135). Cleavage of the C-C bond between the carbonyl and the methylene group could also occur.

Table 2: Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z | Expected Fragmentation |

| [M+H]⁺ | C₁₆H₁₅O₄⁺ | 271.0965 | Protonated molecule |

| [M+Na]⁺ | C₁₆H₁₄O₄Na⁺ | 293.0784 | Sodium adduct |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation |

| [C₈H₇O₂]⁺ | C₈H₇O₂⁺ | 135.0441 | 4-Methoxybenzoyl cation |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the two aromatic rings and the n → π* transitions of the carbonyl groups.

The presence of two chromophores, the benzoyl group and the 4-methoxybenzoate group, will result in a complex spectrum. The benzoyl moiety typically exhibits a strong absorption band around 240-250 nm and a weaker band around 280 nm, corresponding to π → π* and n → π* transitions, respectively. The 4-methoxybenzoate group, with its electron-donating methoxy substituent, will also show strong π → π* transitions, likely in the 250-260 nm region. The overlap of these absorptions would result in a broad and intense band in the UV region. The less intense n → π* transitions of the ketone and ester carbonyls are expected to appear as weak shoulders at longer wavelengths, possibly around 300-320 nm.

Table 3: Expected UV-Visible Absorption Data for this compound (in a non-polar solvent)

| Transition | Chromophore | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | Benzoyl | ~245 | High |

| π → π | 4-Methoxybenzoate | ~255 | High |

| n → π | Ketone | ~310 | Low |

| n → π | Ester | ~280 | Low |

Computational Chemistry and Theoretical Investigations of 2 Oxo 2 Phenylethyl 4 Methoxybenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The ester group itself is generally planar, but rotation around the C-O single bonds can lead to different conformers. researchgate.net The most critical conformational aspect of this molecule is the relative orientation of the phenyl ring of the phenacyl group and the 4-methoxybenzoate (B1229959) group. In related crystal structures of phenacyl derivatives, the two aromatic rings are often found to be nearly perpendicular to each other. For instance, in 2-oxo-2-phenylethyl diisopropylcarbamate, the benzoyl group and the urethane (B1682113) function adopt a dihedral angle of 88.97 (5)°. nih.gov This perpendicular arrangement minimizes steric hindrance between the two bulky groups.

A conformational energy landscape can be mapped by systematically rotating key dihedral angles and calculating the relative energy of each resulting conformer. For a molecule like phenyl benzoate (B1203000), theoretical calculations have explored the potential energy functions for torsion around the ester bonds. psicode.org For 2-Oxo-2-phenylethyl 4-methoxybenzoate, the landscape would be primarily defined by the torsion angles around the C(O)-O-CH₂-C(O) linkage. The global minimum energy conformer would represent the most probable structure at low temperatures.

Table 1: Representative Theoretical Bond Parameters for Aromatic Esters Note: This table presents typical bond lengths and angles for aromatic ester functionalities derived from DFT calculations on analogous molecules, as specific data for the title compound is not available.

| Parameter | Typical Value (DFT) |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| O-C (alkyl) Bond Length | ~1.45 Å |

| C-C=O Bond Angle | ~125° |

| O-C=O Bond Angle | ~124° |

| C-O-C Bond Angle | ~117° |

Data synthesized from general DFT studies on organic esters.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. nih.govscirp.org A smaller gap generally suggests higher reactivity and easier electronic excitation. nih.gov

For this compound, DFT calculations can reveal the spatial distribution and energy levels of these orbitals.

HOMO: In aromatic esters and ketones, the HOMO is typically localized on the electron-rich parts of the molecule. For this compound, the HOMO is expected to have significant contributions from the π-system of the 4-methoxybenzoate ring, as the methoxy (B1213986) group is an electron-donating group.

LUMO: The LUMO is generally located on the electron-deficient portions. The phenacyl group, with its electron-withdrawing carbonyl function, is the likely site for the LUMO localization. In a study on a related ester, the LUMO was found to be present mainly over the indole (B1671886) side of the molecule, which acted as the electrophilic center. mdpi.com

The HOMO-LUMO energy gap can be calculated, and for similar organic molecules, this value typically falls in the range of 4-5 eV. mdpi.com This information helps in understanding the charge transfer that occurs within the molecule upon electronic excitation. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for an Analogous Aromatic Ester Note: This data is representative of a substituted aromatic ester and is for illustrative purposes.

| Orbital | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -1.82 |

| HOMO-LUMO Gap | 4.83 |

Data derived from a representative DFT study on a similar heterocyclic compound. scirp.org

Computational methods can predict various spectroscopic parameters, providing valuable assistance in the interpretation of experimental data.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net While predicting ¹³C shifts often shows good correlation with experimental data, ¹H shifts can be more challenging due to their sensitivity to subtle conformational and environmental effects. nih.gov Nevertheless, calculated spectra can be invaluable for assigning signals in complex molecules and for conformational analysis. researchgate.netpsu.edu For the title compound, calculations would predict distinct signals for the aromatic protons on both rings, the methylene (B1212753) protons, and the methoxy protons.

IR Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational bands in an infrared spectrum. nih.gov By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to the observed absorption bands. For this compound, key predicted vibrations would include the strong C=O stretching frequencies for the ketone and ester groups (typically in the 1650-1750 cm⁻¹ range), C-O stretching vibrations for the ester and ether linkages, and various C-H and C=C stretching and bending modes of the aromatic rings. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the aromatic systems. TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nii.ac.jpresearchgate.net These calculations often show good agreement with experimental spectra, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM). nih.gov

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

For crystalline solids of aromatic esters, Hirshfeld analysis reveals the nature and relative importance of various non-covalent interactions that stabilize the crystal packing. acs.org Common interactions include:

H···H contacts: Often the most abundant contacts, covering a large percentage of the surface area. nih.govacs.org

C-H···O interactions: These weak hydrogen bonds, involving the carbonyl oxygen atoms and aromatic or methylene hydrogens, are crucial in directing the supramolecular assembly. nih.gov

π···π stacking: Interactions between the aromatic rings, which can be either face-to-face or offset.

C-H···π interactions: Where a C-H bond points towards the face of an aromatic ring.

The analysis generates 2D "fingerprint plots," which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.gov The percentage contribution of each interaction type to the total Hirshfeld surface can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Organic Crystal

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| O···H | 29.5 |

| C···H | 12.4 |

| C···C (π···π) | 3.5 |

| Other | 9.1 |

Data derived from a representative study on a crystalline organic anhydride (B1165640). nih.gov

Energy frameworks build upon this analysis by calculating the interaction energies between pairs of molecules within the crystal. rasayanjournal.co.in These energies (electrostatic, dispersion, repulsion, and total) are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. nih.govmdpi.com This provides a clear and quantitative picture of the crystal's packing topology, highlighting the most significant stabilizing interactions. rasayanjournal.co.inmdpi.com Typically, dispersion forces are found to be dominant in the packing of such organic molecules. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior in Condensed Phases

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent interactions, and other time-dependent properties. nih.govuni-duesseldorf.de

For this compound, an MD simulation could be performed to study its behavior in a condensed phase, such as in an organic solvent. uni-duesseldorf.de Such a simulation would reveal:

The flexibility of the molecule and the accessible range of conformations at a given temperature.

The organization of solvent molecules around the solute, including the formation and lifetime of any specific interactions like hydrogen bonds.

The rotational and translational diffusion of the molecule, providing information about its mobility in the liquid phase.

MD simulations are particularly useful for understanding how a molecule's environment influences its structure and properties, bridging the gap between the isolated molecule in the gas phase (often studied with DFT) and its behavior in a real-world system. uq.edu.aumdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. aidic.itmdpi.com The fundamental principle is that the properties of a chemical are determined by its molecular structure. nih.gov

In a QSPR study, a set of known molecules (a training set) is used to build a mathematical model that relates calculated molecular descriptors to an experimentally measured property. nih.govresearchgate.net These descriptors can be constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov Once a statistically robust model is developed, it can be used to predict the properties of new, untested compounds.

For structural analogues of this compound, QSPR models could be developed to predict a variety of properties, such as:

Boiling point and vapor pressure.

Solubility in different solvents.

Chromatographic retention times.

Biological activity or toxicity.

For example, a study on p-hydroxybenzoate esters found a strong correlation between their antifungal activity and descriptors like the LUMO energy and the dipole moment. researchgate.net Such models are valuable tools in materials science and drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and testing. mdpi.com

Reactivity Profiles and Reaction Mechanisms of 2 Oxo 2 Phenylethyl 4 Methoxybenzoate

Photochemical Reactivity of Phenacyl Esters

Phenacyl esters, including 2-Oxo-2-phenylethyl 4-methoxybenzoate (B1229959), are a well-studied class of compounds known for their sensitivity to light. acs.org This photoreactivity makes them particularly useful in applications requiring controlled release of carboxylic acids. tandfonline.comlookchem.com

The photocleavage of phenacyl esters can proceed through several mechanisms depending on the reaction conditions and the specific substitution pattern of the aromatic rings. Upon irradiation, the phenacyl chromophore is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov

One primary pathway involves a photo-induced electron transfer (PET) mechanism. researchgate.net In the presence of an excited state sensitizer, an electron is transferred to the phenacyl ester, forming a radical anion. This intermediate rapidly undergoes carbon-oxygen (C-O) bond cleavage to yield a phenacyl radical and the corresponding carboxylate anion. researchgate.net This process is particularly efficient and leads to the release of the carboxylic acid in high yields. researchgate.net

Another significant photoreaction, especially for phenacyl esters with ortho-alkyl groups, is photoenolization. For instance, 2,5-dimethylphenacyl esters, upon triplet excitation, undergo intramolecular hydrogen abstraction to form a photoenol intermediate. lookchem.com This enol then facilitates the release of the carboxylic acid. lookchem.com

In the presence of hydrogen donors like aliphatic alcohols, a chain reaction mechanism can occur. The excited phenacyl ester abstracts a hydrogen atom from the alcohol, forming a ketyl radical. This radical can then participate in a cascade that leads to the release of the carboxylic acid and the formation of acetophenone (B1666503) as a byproduct, with quantum yields that can exceed 1. nih.gov

Furthermore, substituted phenacyl esters can undergo photo-Fries rearrangement, a process that converts the ester into hydroxyaryl ketones in the presence of UV light. sigmaaldrich.com For example, p-hydroxyphenacyl esters are known to rearrange to form p-hydroxyphenylacetic acid. researchgate.net This rearrangement is believed to proceed through a triplet biradical intermediate. nih.gov

The efficient and clean cleavage of phenacyl esters upon irradiation makes them excellent photo-removable protecting groups (PPGs) for carboxylic acids. tandfonline.comlookchem.com This strategy provides spatial and temporal control over the release of a protected molecule, which is highly valuable in the synthesis of complex molecules, biochemistry, and materials science. acs.orgrsc.org

The phenacyl group and its derivatives can be attached to a carboxylic acid, rendering it inert to various chemical conditions. rsc.org When desired, the acid can be liberated by exposure to UV light, often with high chemical yields ranging from 72% to 98%. tandfonline.comlookchem.com The byproducts of this deprotection are typically acetophenone or its derivatives, which are generally easy to separate from the desired carboxylic acid. nih.gov

The efficiency of the deprotection can be influenced by reaction conditions. For example, conducting the photolysis in a two-phase system (e.g., benzene (B151609)/water) with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) has been shown to significantly enhance the yield and purity of the released acid. lookchem.comresearchgate.net

Different substitutions on the phenacyl ring can be used to tune the photochemical properties of the protecting group. For instance, the 2-hydroxyphenacyl group has been proposed as a PPG that absorbs at longer wavelengths (up to 370 nm) and releases the corresponding acid in high yields upon irradiation. nih.gov Similarly, p-methoxyphenacyl groups have also been studied as phototriggers. acs.org This allows for selective deprotection when multiple photolabile groups are present in a molecule.

Table 1: Examples of Phenacyl-based Photo-Removable Protecting Groups and Deprotection Conditions

| Protecting Group | Substrate Example | Irradiation Conditions | Yield (%) | Byproduct | Reference |

| Phenacyl | Benzoic Acid | UV light, Benzyl alcohol, Water | 98 | Acetophenone | lookchem.com |

| Phenacyl | Phenylacetic Acid | UV light, Triethylamine, Water/Benzene | 93 | Acetophenone | lookchem.com |

| 2,5-Dimethylphenacyl | Benzoic Acid | UV light, Water/Benzene | 82 | 6-Methyl-1-indanone | lookchem.com |

| p-Hydroxyphenacyl | Acetic Acid | >300 nm, aq. MeCN | High | p-Hydroxyphenylacetic acid | researchgate.net |

| 2-Hydroxyphenacyl | Benzoic Acid | >300 nm, aq. MeCN | 95 | Benzofuran-3(2H)-one | nih.gov |

Thermal and Catalytic Decomposition Pathways

While the photochemical reactivity of phenacyl esters is well-documented, their thermal and catalytic decomposition is less explored. Generally, esters are relatively stable to heat. Thermal decomposition, when it occurs, often proceeds through radical mechanisms at high temperatures. nih.govnih.gov For 2-Oxo-2-phenylethyl 4-methoxybenzoate, pyrolysis would likely involve homolytic cleavage of the ester C-O bond or bonds within the phenacyl or benzoate (B1203000) moieties. nih.gov The specific pathways and products would depend on the precise conditions, but could include the formation of radicals that lead to a variety of rearranged and fragmented molecules. youtube.comyoutube.com

Catalytic decomposition or transformation of esters is more common. Transesterification, for example, can be catalyzed by acids or bases, or by organometallic catalysts. nih.govmdpi.com Species like oxotitanium and vanadyl complexes have been shown to be effective catalysts for the nucleophilic acyl substitution of esters, allowing for transformation under milder conditions than purely thermal methods. nih.gov In the context of this compound, catalytic pathways would likely target the ester linkage for transesterification or hydrolysis.

Nucleophilic Acyl Substitution and Related Transformations

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. vanderbilt.edubyjus.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the phenacyl alkoxide as a leaving group. youtube.com

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com Esters are therefore moderately reactive. vanderbilt.edu

Common nucleophilic acyl substitution reactions for esters like this compound include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to yield 4-methoxybenzoic acid and 2-phenylethanone (acetophenone). Basic hydrolysis, known as saponification, is irreversible due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Transesterification: Reaction with an alcohol (R'OH) in the presence of an acid or base catalyst replaces the phenacyl group with the new alkyl group (R'), forming a new ester (methyl 4-methoxybenzoate if methanol (B129727) is used) and 2-hydroxy-1-phenylethanone. nih.gov

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amide (4-methoxybenzamide) and 2-hydroxy-1-phenylethanone. This reaction is typically slower than hydrolysis or transesterification. vanderbilt.edu

The reaction is catalyzed by both acid and base. Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. byjus.com Base catalysis proceeds by deprotonating the nucleophile, making it more reactive. byjus.com

Electrophilic Aromatic Substitution Reactions on the Phenacyl and Methoxybenzoate Moieties

Both aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS), but their reactivity and the orientation of substitution are governed by the existing substituents. masterorganicchemistry.commasterorganicchemistry.com

Phenacyl Moiety: The acyl group (-COCH₂O-) attached to the phenyl ring is an electron-withdrawing group. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. studylib.netchegg.com This is because the carbocation intermediates formed by ortho and para attack are destabilized by the adjacent positive charge on the carbonyl carbon. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this ring will predominantly yield the meta-substituted product, and will require harsher conditions than for benzene itself. libretexts.org

Methoxybenzoate Moiety: The methoxy (B1213986) group (-OCH₃) on the benzoate ring is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org The ester group (-COO-phenacyl) is deactivating and meta-directing. In this case, the powerful activating effect of the methoxy group dominates. Therefore, electrophilic substitution will occur on this ring, preferentially at the positions ortho to the methoxy group (and meta to the ester group). For example, bromination of this moiety would be expected to yield 2-oxo-2-phenylethyl 3-bromo-4-methoxybenzoate. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring Moiety | Substituent | Activating/Deactivating | Directing Effect | Predicted Major Product of Nitration |

| Phenacyl | -C(O)CH₂O-R | Deactivating | meta | 2-Oxo-2-(3-nitrophenyl)ethyl 4-methoxybenzoate |

| Methoxybenzoate | -OCH₃ | Activating | ortho, para | 2-Oxo-2-phenylethyl 3-nitro-4-methoxybenzoate |

| Methoxybenzoate | -COOR' | Deactivating | meta | (Dominated by -OCH₃ group) |

Mechanistic Investigations of Domino and Cascade Reactions Involving Phenacyl Derivatives

Domino, or cascade, reactions are processes involving at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgrsc.org Phenacyl derivatives, due to their combination of a reactive ketone and an ester linkage, can participate in such elegant and atom-economical reaction sequences. nih.govnih.gov

For example, the synthesis of 2-iminothiazolines, which are important biological scaffolds, can be achieved through domino reactions. thieme-connect.de While not directly involving this compound, related phenacyl halides (e.g., phenacyl bromide) are key starting materials. A typical sequence involves the reaction of a thiourea (B124793) with a phenacyl halide. This begins with an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the thiazole (B1198619) ring system. thieme-connect.de

Another example is the chain reaction observed during the photoreduction of phenacyl esters in the presence of alcohols. nih.gov The initial photochemical event generates a radical, which then initiates a series of hydrogen transfer and elimination steps, propagating a chain that results in the efficient conversion of the starting material. The mechanism involves ketyl radical intermediates and their subsequent reactions, which can be influenced by the nature of the chromophore and the presence of additives. nih.gov These complex mechanistic pathways highlight the potential of phenacyl derivatives to serve as precursors in intricate, multi-step transformations designed to build molecular complexity efficiently. wikipedia.org

Advanced Research Applications and Chemical Biology Contexts

Role as Precursors in Heterocyclic Synthesis

The phenacyl ester scaffold, exemplified by 2-Oxo-2-phenylethyl 4-methoxybenzoate (B1229959), is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of the α-keto methylene (B1212753) group and the carbonyl group allows for diverse cyclization reactions to form rings such as oxazoles, imidazoles, and benzoxazepines.

Oxazoles: The synthesis of oxazole (B20620) derivatives can be achieved through various methods, and the phenacyl ester structure provides a key starting point. While direct synthesis from 2-Oxo-2-phenylethyl 4-methoxybenzoate is not extensively documented, analogous reactions using phenacyl compounds are well-established. For instance, the reaction of phenacyl bromides with amides is a common route to 2,5-disubstituted oxazoles. In a related context, the synthesis of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives has been accomplished by reacting 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride analogues at elevated temperatures. rsc.org This highlights the utility of acyl groups in forming the oxazole ring. Furthermore, the synthesis of 5-(4'-methoxyphenyl)-oxazole has been reported, indicating that the methoxyphenyl moiety is a stable and desirable substituent in biologically active oxazoles. nih.gov Oxazole and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov

Imidazoles: Imidazoles are another class of heterocycles that can be synthesized from phenacyl precursors. The reaction of α-haloketones, such as phenacyl bromide, with amidines is a classical method for preparing imidazoles. dntb.gov.ua A pseudo-three-component synthesis of N-aroylmethylimidazoles has been developed using aroylmethyl bromides and amidine salts under microwave conditions. dntb.gov.ua The phenacyl moiety of this compound can, in principle, be converted to a phenacyl halide, which can then participate in such cyclization reactions. Additionally, a novel base-induced rearrangement of isoxazoles has been reported to produce 2-aryl-4(5)-phenacyl-5(4)-phenyl-imidazoles in high yields, demonstrating another route to phenacyl-substituted imidazoles. researchgate.net The imidazole (B134444) ring can also be formed through the dimerization of methanimine (B1209239) derivatives, which can be generated from precursors containing a phenoxy group. researchgate.net

Design and Synthesis of Functional Materials Based on Phenacyl Ester Scaffolds

The rigid and polarizable structure of phenacyl esters makes them attractive candidates for the development of functional organic materials, including those with applications in organic electronics and as liquid crystals.

Organic Electronics and Optoelectronic Applications (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. nih.gov The performance of OLEDs is highly dependent on the properties of the materials used in their various layers, such as the emitting layer, hole-transport layer, and electron-transport layer. ossila.comnih.gov Phenacyl ester scaffolds can be incorporated into materials designed for these applications. For instance, aromatic imide derivatives, which share some structural similarities with the ester and keto groups in this compound, are used to enhance the performance of OLEDs. mdpi.com

While direct application of this compound in OLEDs is not widely reported, related structures are of interest. For example, pyrene-benzimidazole derivatives have been synthesized and characterized as blue emitters for OLEDs. semanticscholar.org Furthermore, oxadiazole derivatives are used as electron-transporting materials in OLEDs. researchgate.net The phenacyl ester scaffold could be chemically modified to incorporate such functionalities, thereby creating novel materials for OLEDs. The development of new materials is crucial for advancing OLED technology, including improving efficiency and lifetime. rsc.orgmdpi.com

Liquid Crystal Development and Characterization

Phenacyl esters represent a class of liquid-crystalline compounds. nih.gov The presence of a polar carbonyl group and aromatic rings in the structure of this compound suggests the potential for mesomorphic behavior. The introduction of a carbonyl group into the bridging fragment of ester-based liquid crystals can increase intermolecular dipole-dipole interactions, which often leads to higher melting points and the stabilization of smectic phases. nih.gov

A related compound, 4-Pentylphenyl 4-methoxybenzoate, is a known nematic liquid crystal that can be used as a host material for luminophores in optical electronic applications like liquid-crystal displays (LCDs). This compound can also serve as an achiral host for chiral dopants to induce a chiral nematic phase. The structural similarity between 4-Pentylphenyl 4-methoxybenzoate and this compound suggests that the latter could also exhibit liquid crystalline properties, which would be influenced by the presence of the additional carbonyl group in the phenacyl moiety. The study of the electro-optical properties and polar structure of liquid crystalline phenacyl esters has shown that changes in the chemical structure of the esters have a significant influence on their properties.

Mechanistic Insights into Enzyme-Ligand Interactions (e.g., Tyrosinase Inhibition Mechanisms through Molecular Docking for Analogues)

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. The inhibition of tyrosinase is a key strategy in the development of whitening agents for cosmetics and treatments for hyperpigmentation disorders. researchgate.net Analogues of this compound have been investigated as tyrosinase inhibitors, and molecular docking studies have provided insights into their mechanism of action.

Various studies have shown that compounds containing hydroxyl-substituted benzoic or cinnamic acid moieties can be potent tyrosinase inhibitors. dntb.gov.ua For example, a series of methoxy-substituted tyramine (B21549) derivatives were synthesized and showed significant tyrosinase inhibitory activity, with some compounds being much more potent than the standard inhibitor kojic acid. dntb.gov.ua The most active compounds from these studies were often found to be competitive or mixed-type inhibitors. dntb.gov.ua

Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the tyrosinase active site. These studies often use the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) as the target. For many inhibitors, the docking simulations reveal key interactions, such as hydrogen bonding with amino acid residues like Asn260 and His259, and coordination with the copper ions in the active site. For instance, the docking of [2-(3-methoxyphenoxy)-2-oxoethyl] 2,4-dihydroxybenzoate (B8728270) to oxy-tyrosinase and met-tyrosinase has been visualized to understand its binding. The presence of hydroxyl groups on the aromatic ring of the inhibitors is often found to be crucial for potent inhibition.

The table below summarizes the tyrosinase inhibitory activity of some analogues of this compound.

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate (5c) | 0.0020 | Competitive | |

| 2-((3-acetylphenyl)amino)-2-oxoethyl 2,4-dihydroxybenzoate (3c) | 27.35 | Not specified | |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | 0.000059 | Mixed | dntb.gov.ua |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | 0.0021 | Non-competitive | dntb.gov.ua |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | 0.2 | Competitive | |

| Kojic Acid (standard) | 16.69 | Competitive |

Derivatization for Analytical and Chromatographic Applications

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore. Phenacyl esters are frequently used as derivatives for carboxylic acids, including fatty acids, because the phenacyl group is a strong ultraviolet (UV) chromophore.

The derivatization process typically involves the reaction of a carboxylic acid with a phenacyl halide, such as phenacyl bromide, in the presence of a catalyst. Crown ethers have been shown to be effective catalysts for the formation of phenacyl esters of fatty acids. The resulting phenacyl esters can be readily detected by UV detectors in HPLC systems, allowing for sensitive quantification. This method has been successfully applied to the analysis of fatty acids from various biological samples.

While this compound itself is the product of such a derivatization (of 4-methoxybenzoic acid), it can also serve as a reference standard in chromatographic analyses. Furthermore, the principles underlying its formation are central to this analytical application. The use of derivatization with phenacyl halides allows for the sensitive analysis of a wide range of carboxylic acids that are otherwise difficult to detect. The efficiency and sensitivity of HPLC methods can be further improved by optimizing the derivatization and detection conditions.

Future Perspectives and Emerging Research Avenues

Sustainable and Flow Chemistry Approaches for Phenacyl Ester Synthesis

The traditional batch synthesis of phenacyl esters, while effective, often involves significant solvent use and energy consumption. The principles of green chemistry are driving a shift towards more sustainable methodologies. Flow chemistry, in particular, offers a promising alternative by enabling continuous production with improved heat and mass transfer, leading to higher yields, reduced reaction times, and minimized waste. The development of robust heterogeneous catalysts that can be easily separated and recycled will be crucial for the industrial-scale green synthesis of phenacyl esters.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of the kinetics and mechanisms of phenacyl ester formation can be achieved through the application of advanced in-situ characterization techniques. Spectroscopic methods such as real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with chromatographic techniques, can provide dynamic information about the reaction progress. These insights are invaluable for optimizing reaction conditions to maximize yield and purity, as well as for ensuring process safety and control in industrial settings.

Computational Design of Novel Phenacyl Ester Derivatives with Targeted Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific functionalities. For phenacyl esters, this could involve designing derivatives with tailored electronic properties for enhanced UV-Vis absorption, making them even more effective as chromophoric tags in analytical chromatography. Furthermore, computational studies can predict the reactivity and stability of novel phenacyl esters, guiding synthetic efforts towards the most promising candidates for various applications.

Exploration of Supramolecular Chemistry for Self-Assembly and Nanomaterials

The aromatic rings present in 2-Oxo-2-phenylethyl 4-methoxybenzoate (B1229959) provide opportunities for non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions can be harnessed in the field of supramolecular chemistry to drive the self-assembly of these molecules into well-defined nanostructures like nanofibers, vesicles, and gels. The resulting nanomaterials could find applications in areas such as drug delivery, sensing, and the development of advanced functional materials with unique optical and electronic properties.

Unraveling Complex Biological Mechanisms through Mechanistic Studies

While phenacyl esters are primarily known for their chemical applications, there is potential for their use in biological systems. Mechanistic studies are essential to understand how these molecules interact with biological targets. For instance, their role as photo-removable protecting groups can be exploited for the controlled release of bioactive carboxylic acids in cellular environments. Further research into their metabolic fate and potential biological activities could open up new avenues in medicinal chemistry and chemical biology.

Q & A

Q. What purification methods are effective for isolating 2-Oxo-2-phenylethyl 4-methoxybenzoate after synthesis?

Methodological Answer: After synthesis, purification can be achieved via flash chromatography using silica gel (SiO₂) as the stationary phase and a solvent gradient of ethyl acetate (EtOAc) in pentane (e.g., 10% EtOAc in pentane, Rf = 0.4). This method effectively separates the target compound from byproducts, as demonstrated in the synthesis of structurally similar phenacyl esters . Post-purification, solvent removal under reduced pressure yields the pure product.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to specific protons and carbons. For example:

- The phenacyl group (2-oxo-2-phenylethyl) shows a singlet for the CH₂ group at δ ~5.60 ppm (¹H NMR) and a carbonyl (C=O) signal at δ ~191.8 ppm (¹³C NMR).

- The 4-methoxybenzoate moiety exhibits aromatic protons at δ ~7.45–8.06 ppm and a methoxy group at δ ~3.8–4.0 ppm .

- IR Spectroscopy : Identify carboxylate vibrations (νas(COO⁻) ~1543 cm⁻¹, νsym(COO⁻) ~1416 cm⁻¹) to confirm ionic or covalent bonding in coordination studies .

Q. What experimental techniques monitor reaction progress during synthesis?

Methodological Answer: Thin-layer chromatography (TLC) with UV detection (254 nm) is widely used to track reaction completion. For example, in the synthesis of chromone derivatives, TLC confirmed the disappearance of starting materials and emergence of the product spot .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed?

Methodological Answer: Use graph set analysis to categorize hydrogen bonds (e.g., D = donor, A = acceptor). For example:

Q. How does metal coordination influence the vibrational properties of 4-methoxybenzoate derivatives?

Methodological Answer: Metal coordination alters carboxylate vibrations:

Q. What strategies optimize crystallographic refinement for small-molecule structures?

Methodological Answer:

- Use SHELXL for high-resolution refinement:

- Input .hkl files with intensity data.

- Define anisotropic displacement parameters for non-hydrogen atoms.

- Validate using R-factors (R1 < 0.05 for high-quality data).

- For twinned crystals, employ TwinRotMat or CELL_NOW for matrix correction . Structural parameters (e.g., dihedral angles between aromatic rings) are critical for conformational analysis .

Q. How can computational methods validate experimental IR spectra?

Methodological Answer:

- Ab initio calculations (e.g., Hartree-Fock with lanL2DZ basis set) simulate vibrational frequencies.

- Compare computed vs. experimental spectra to confirm mode assignments (e.g., carboxylate stretches).

- Geometry optimization via Berny algorithm ensures molecular conformations match crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.